molecular formula C12H24N2 B15090673 (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine

(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine

Cat. No.: B15090673
M. Wt: 196.33 g/mol
InChI Key: YXQODXHMCVTGMH-MCIGGMRASA-N
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Description

(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted by a 4-methylcyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexylmethanol and pyrrolidine.

    Formation of Intermediate: The 4-methylcyclohexylmethanol is converted to 4-methylcyclohexylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The resulting 4-methylcyclohexylmethyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-2-amine: Similar structure with a different substitution pattern on the pyrrolidine ring.

    (3S)-1-[(4-Methylcyclohexyl)methyl]piperidin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    (3S)-1-[(4-Methylcyclohexyl)methyl]azetidin-3-amine: Similar structure with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of a 4-methylcyclohexylmethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

(3S)-1-[(4-methylcyclohexyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H24N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h10-12H,2-9,13H2,1H3/t10?,11?,12-/m0/s1

InChI Key

YXQODXHMCVTGMH-MCIGGMRASA-N

Isomeric SMILES

CC1CCC(CC1)CN2CC[C@@H](C2)N

Canonical SMILES

CC1CCC(CC1)CN2CCC(C2)N

Origin of Product

United States

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